Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate
CAS No.:
Cat. No.: VC16082197
Molecular Formula: C12H11ClN2O2S3
Molecular Weight: 346.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11ClN2O2S3 |
|---|---|
| Molecular Weight | 346.9 g/mol |
| IUPAC Name | methyl 2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
| Standard InChI | InChI=1S/C12H11ClN2O2S3/c1-17-10(16)7-19-12-15-14-11(20-12)18-6-8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 |
| Standard InChI Key | CPUHGNDDKKRFAR-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3,4-thiadiazole core substituted at the 2- and 5-positions with sulfanylacetate and 4-chlorobenzylthio groups, respectively. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁ClN₂O₂S₃ | |
| Molecular Weight | 346.9 g/mol | |
| SMILES Notation | COC(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl | |
| InChI Key | CPUHGNDDKKRFAR-UHFFFAOYSA-N |
Spectroscopic Characterization
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IR Spectroscopy: Stretching vibrations at 1731 cm⁻¹ (C=O ester), 1686 cm⁻¹ (amide C=O in analogs), and 815 cm⁻¹ (C-S-C) align with functional group assignments .
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NMR:
Synthetic Pathways
Primary Synthesis Route
The synthesis involves a multi-step protocol:
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Thiadiazole Ring Formation: Cyclocondensation of thiosemicarbazide derivatives with carbon disulfide under basic conditions .
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Alkylation: Reaction of 5-amino-2-mercapto-1,3,4-thiadiazole with methyl chloroacetate in ethanol/K₂CO₃, yielding the sulfanylacetate moiety .
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Substitution: Introduction of the 4-chlorobenzylthio group via nucleophilic displacement using 4-chlorobenzyl mercaptan .
Typical yields range from 74% to 85%, with purity >99% confirmed by HPLC .
Alternative Methods
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Microwave-Assisted Synthesis: Reduces reaction time from 5–6 hours to 30–45 minutes while maintaining yields .
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Solid-Phase Synthesis: Employed for combinatorial libraries, though scalability remains challenging .
Biological Activity
Antimicrobial Properties
In vitro studies demonstrate broad-spectrum activity:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25.0 | |
| Candida albicans | 6.25 |
Mechanistically, the compound disrupts microbial membrane integrity via thiol group interactions .
Applications
Pharmaceutical Development
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Antimicrobial Agents: Potency against methicillin-resistant S. aureus (MRSA) positions it as a lead for antibiotic development .
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Anticancer Scaffolds: Modular structure allows derivatization to enhance selectivity and potency .
Agricultural Chemistry
Preliminary data suggest efficacy against Phytophthora infestans (late blight agent) at 50 ppm .
Computational Insights
DFT Calculations
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Molecular Electrostatic Potential (MEP): Negative charge localized on thiadiazole nitrogens (-0.42 e), facilitating electrophilic attacks .
Docking Studies
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